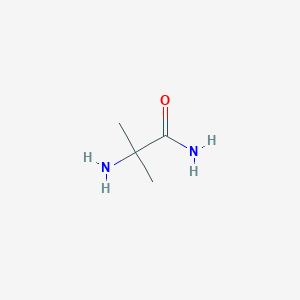

2-Amino-2-methylpropanamide

Description

2-Amino-2-methylpropanamide (CAS 16252-90-7) is a branched aliphatic amide with the molecular formula C₄H₁₀N₂O and a molecular weight of 102.14 g/mol. It is characterized by a tertiary carbon center bearing both an amino (-NH₂) and a methyl (-CH₃) group, adjacent to a carboxamide (-CONH₂) moiety. This compound is commercially available at 98% purity, typically packaged in 1g, 100mg, or 250mg quantities for laboratory use .

Synthetically, it can be prepared via multiple routes:

- Route 1: Hydrolysis of N-cyano-N’-methylacetamidine, yielding ~14% product .

- Route 2: Deprotection of N-benzyloxycarbonyl-2-methylalanine derivatives . Its primary applications include serving as a building block in pharmaceutical intermediates, such as in the synthesis of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride (CAS 1334145-95-7), a key intermediate in drug discovery .

Propriétés

IUPAC Name |

2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The protocol involves reacting methyl Boc-aminoisobutyrate with magnesium amidates (e.g., t-butylmagnesium chloride) in anhydrous tetrahydrofuran (THF) at 0–25°C. The magnesium amidate acts as a nucleophile, displacing the methoxy group to form the desired amide. Key steps include:

Optimization and Yield

-

Temperature : Reactions conducted at 0°C minimize side reactions, achieving yields of 85–92%.

-

Solvent : THF outperforms dichloromethane or ethers due to superior solubility of intermediates.

-

Scale : The method is scalable to multi-gram quantities without significant yield reduction.

Table 1: Transmidation Performance Under Varied Conditions

| Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 0 | THF | 92 | 99.5 |

| 25 | THF | 85 | 98.2 |

| 0 | Dichloromethane | 68 | 95.1 |

Coupling Reagent-Mediated Amidation

Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), enable direct amidation of 2-amino-2-methylpropanoic acid with ammonia. This approach, adapted from a patent describing L-alanine derivatives, is effective but requires precise stoichiometry.

Synthetic Procedure

-

Activation : 2-Amino-2-methylpropanoic acid is dissolved in dimethylformamide (DMF) and treated with DCC/HOBt at 0–5°C to form the active ester.

-

Ammonolysis : Gaseous ammonia or aqueous ammonium hydroxide is introduced, leading to nucleophilic displacement and amide formation.

-

Workup : The reaction mixture is filtered to remove dicyclohexylurea (DCU) byproducts, followed by solvent evaporation and recrystallization.

Critical Parameters

-

Stoichiometry : A 1:1.2 molar ratio of acid to DCC ensures complete activation.

-

Temperature : Maintaining temperatures below 10°C prevents racemization and side reactions.

-

Yield : 75–80% yield with >98% purity after recrystallization from isopropanol.

Table 2: Coupling Reagent Performance Comparison

| Reagent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCC/HOBt | 78 | 24 |

| EDCl/HOAt | 72 | 18 |

| HATU/DIPEA | 68 | 12 |

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Transmidation | High yield (92%), scalable | Requires anhydrous conditions |

| Coupling Reagents | Broad applicability | DCU byproduct removal required |

| Hofmann Rearrangement | No specialized reagents | Low yield (hypothetical), side reactions |

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Biochemical Research

2-Amino-2-methylpropanamide has been identified as a potential intermediate in the synthesis of biologically active molecules due to its structural similarity to amino acids. This characteristic allows it to interact with various biological systems, making it valuable for proteomics research. Its applications include:

- Synthesis of Complex Molecules : The compound can serve as a building block in organic synthesis, facilitating the creation of more complex organic compounds.

- Interaction Studies : Preliminary studies suggest that it may exhibit binding affinities with biological macromolecules, which could be explored further for drug design.

Medicinal Chemistry

The compound's unique structural features position it as a candidate for developing pharmaceuticals. Potential applications include:

- Drug Development : Investigations into its effects on cancer cell lines have shown promising results, indicating its potential role in cancer therapeutics.

- Therapeutic Properties : Its interactions with enzymes and receptors are being studied to understand its mechanisms of action and therapeutic applications.

Industrial Applications

In industrial settings, this compound can be utilized for:

- Production of Specialty Chemicals : The compound's reactivity allows for its use in synthesizing agrochemicals and other specialty chemicals with specific properties.

- Materials Science : It can contribute to the development of novel materials that exhibit unique chemical properties, such as fluorescence or conductivity.

Case Study 1: Cancer Research

A study investigated the effects of this compound on various cancer cell lines. The findings indicated that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the exact pathways involved.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions has shown that this compound can act as a ligand for certain enzymes, modulating their activity. This property is crucial for understanding its potential therapeutic roles in enzyme-related diseases.

Mécanisme D'action

The mechanism of action of 2-Amino-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues

Table 2: Hazard Comparison

Functional Analogues

Thioamide Derivatives

- 2-(4-Methoxybenzenethio)propanamide: Synthesized via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol. Unlike this compound, this compound features a thioamide (-CSNH₂) group, enhancing its role in metal coordination chemistry .

- N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide: Further dimethylation increases steric bulk, altering reactivity in organocatalytic applications .

Pharmaceutical Derivatives

- 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (CAS 1219957-57-9): A dihydrochloride salt with a dimethylaminoethyl side chain, enabling enhanced binding to biological targets (e.g., enzyme active sites). Molecular weight: 246.18 g/mol .

Activité Biologique

2-Amino-2-methylpropanamide, also known as 2-methylalaninamide, is a chemical compound characterized by its amide functional group and branched amine structure. With the molecular formula C₄H₁₁N₂O, it has garnered interest in various fields, particularly in biochemical research and pharmaceutical applications. This article delves into the biological activity of this compound, exploring its potential uses, interactions with biological systems, and relevant case studies.

- Molecular Formula : C₄H₁₁N₂O

- Molecular Weight : 102.14 g/mol

- CAS Number : 16252-90-7

- Solubility : Soluble in water

- Appearance : White crystalline solid

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity to amino acids, which allows it to interact with various biological macromolecules. Preliminary studies suggest that it may have applications in proteomics and drug design due to its unique reactivity profile.

Potential Biological Activities

- Proteomics Research : The compound has shown potential in proteomics, where it may serve as a useful intermediate in synthesizing other biologically active molecules.

- Binding Affinities : Interaction studies indicate that this compound may bind to specific receptors or enzymes, although detailed mechanisms remain to be fully elucidated .

- Pharmaceutical Applications : Its structural features suggest possible roles in the development of pharmaceuticals targeting various pathways, particularly those involving amino acid metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-N-methylpropanamide hydrochloride | C₄H₁₁ClN₂O | Methyl substitution at nitrogen enhancing reactivity |

| N-Allyl-2-amino-2-methylpropanamide | C₅H₁₃ClN₂O | Contains an allyl group for increased reactivity |

| 3-Amino-3-methylbutanamide | C₅H₁₃N₂O | Branched chain structure affecting biological properties |

The branching at the alpha carbon in this compound contributes to its distinct biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound:

- Pharmacophore Modeling : A study utilizing pharmacophore generation tools highlighted the compound's potential as a lead structure for developing new drugs targeting G-protein coupled receptors (GPCRs) .

- QSAR Studies : Quantitative structure-activity relationship (QSAR) analyses have been applied to derivatives of propanamide compounds, indicating that modifications in the structure can significantly influence biological activity, suggesting pathways for optimizing efficacy .

- Anticonvulsant Activity : Research on related propanamide derivatives has shown promise in anticonvulsant activity, indicating that compounds with similar structures may exhibit neuroprotective effects .

Q & A

Q. What are the standard laboratory-scale synthetic routes for 2-amino-2-methylpropanamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves amidation of 2-amino-2-methylpropanoic acid derivatives. One methodological approach is reacting 2-methylpropanoyl chloride with ammonia under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) to dissolve reactive intermediates.

- Catalyst use : Triethylamine (TEA) to neutralize HCl byproducts and accelerate amide bond formation.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.

Purification is achieved via recrystallization or column chromatography, with purity verified by HPLC (>98% as per industrial standards) . Optimization focuses on adjusting stoichiometry (e.g., excess ammonia) and reaction time to maximize yield.

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR identify functional groups (e.g., CONH at δ ~6.5–7.5 ppm for amide protons) and confirm the methyl and amino substituents on the central carbon.

- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3350 cm (N-H stretch) validate the structure.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNO, MW 102.14 g/mol) .

- Computational modeling : Tools like Gaussian or ORCA predict optimized geometries and vibrational spectra, cross-referenced with experimental data for validation.

Q. What are the primary research applications of this compound in chemistry and biology?

- Organic synthesis : As a chiral building block for peptidomimetics or heterocycles, leveraging its tertiary amino group for nucleophilic substitution or condensation reactions.

- Enzyme inhibition studies : The amide group may mimic natural substrates in hydrolytic enzymes (e.g., proteases), enabling mechanistic investigations .

- Material science : Incorporation into polymers to study hydrogen-bonding networks and thermal stability.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

Yield variations often arise from differences in:

- Reagent quality : Impurities in starting materials (e.g., acyl chlorides) reduce efficiency. Use freshly distilled reagents.

- Workup protocols : Incomplete removal of byproducts (e.g., ammonium salts) skews purity assessments. Implement iterative recrystallization with ethanol/water mixtures.

- Analytical calibration : Standardize HPLC or GC methods with authentic samples to quantify yield accurately. Comparative studies under identical conditions are critical .

Q. What strategies are effective for analyzing the stereochemical stability of this compound under varying pH conditions?

The central chiral carbon (C2) may undergo racemization in acidic or basic media. Methodological approaches include:

- Dynamic HPLC : Monitor enantiomeric excess (ee) over time using chiral stationary phases (e.g., cellulose derivatives).

- Circular dichroism (CD) : Track changes in optical activity at pH 2–12 to identify destabilizing conditions.

- Kinetic studies : Derive rate constants for racemization using Arrhenius plots, informing storage and handling protocols (e.g., neutral buffers for biological assays) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking simulations : Use software like AutoDock to predict binding affinities for target proteins (e.g., kinases or GPCRs).

- QSAR analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity datasets to prioritize synthetic targets.

- DFT calculations : Evaluate electron density maps to identify reactive sites for functionalization (e.g., introducing fluorinated groups for metabolic stability) .

Q. What experimental precautions are critical for handling this compound in aqueous environments?

- Moisture control : Store under inert gas (N or Ar) to prevent hydrolysis of the amide bond.

- PPE requirements : Use nitrile gloves and safety goggles to avoid skin/eye contact; work in a fume hood due to potential amine volatility .

- Waste disposal : Neutralize aqueous waste with dilute HCl before disposal to avoid environmental release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.